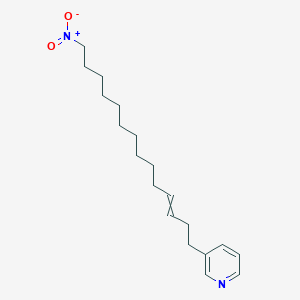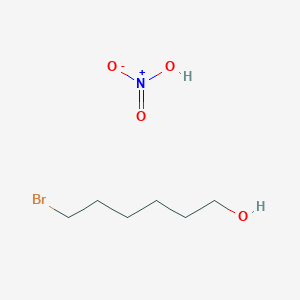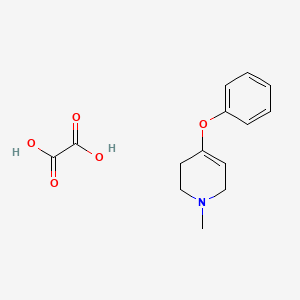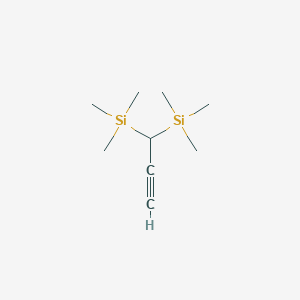
3-(14-Nitrotetradec-3-EN-1-YL)pyridine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(14-Nitrotetradec-3-EN-1-YL)pyridine is a chemical compound characterized by a pyridine ring substituted with a nitro group and a tetradec-3-en-1-yl chain
Métodos De Preparación
Synthetic Routes and Reaction Conditions
One common method involves the reaction of pyridine with dinitrogen pentoxide (N2O5) in an organic solvent to form the N-nitropyridinium ion, which is then reacted with sulfur dioxide (SO2) and hydrogen sulfite (HSO3-) in water to yield the nitro-substituted pyridine .
Industrial Production Methods
Industrial production of 3-(14-Nitrotetradec-3-EN-1-YL)pyridine may involve large-scale nitration processes followed by the addition of the tetradec-3-en-1-yl chain under controlled conditions. The specific details of industrial methods are often proprietary and may vary between manufacturers.
Análisis De Reacciones Químicas
Types of Reactions
3-(14-Nitrotetradec-3-EN-1-YL)pyridine undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The compound can undergo reduction reactions to form different derivatives.
Substitution: The nitro group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) are often used.
Substitution: Nucleophilic reagents such as ammonia (NH3) or amines can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions include amino-substituted pyridines, various pyridine derivatives, and other functionalized compounds depending on the specific reaction conditions.
Aplicaciones Científicas De Investigación
3-(14-Nitrotetradec-3-EN-1-YL)pyridine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biological molecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 3-(14-Nitrotetradec-3-EN-1-YL)pyridine involves its interaction with molecular targets such as enzymes and receptors. The nitro group and the pyridine ring play crucial roles in its binding affinity and reactivity. The compound may exert its effects through pathways involving redox reactions and nucleophilic substitutions .
Comparación Con Compuestos Similares
Similar Compounds
3-Nitropyridine: Similar in structure but lacks the tetradec-3-en-1-yl chain.
4-Nitropyridine: Another nitro-substituted pyridine with different substitution patterns.
2-Nitropyridine: Differently substituted pyridine with distinct chemical properties.
Uniqueness
3-(14-Nitrotetradec-3-EN-1-YL)pyridine is unique due to the presence of the long tetradec-3-en-1-yl chain, which imparts distinct chemical and physical properties compared to other nitropyridines
Propiedades
Número CAS |
174624-23-8 |
|---|---|
Fórmula molecular |
C19H30N2O2 |
Peso molecular |
318.5 g/mol |
Nombre IUPAC |
3-(14-nitrotetradec-3-enyl)pyridine |
InChI |
InChI=1S/C19H30N2O2/c22-21(23)17-12-10-8-6-4-2-1-3-5-7-9-11-14-19-15-13-16-20-18-19/h7,9,13,15-16,18H,1-6,8,10-12,14,17H2 |
Clave InChI |
KBCWINLTFNVXAF-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=CN=C1)CCC=CCCCCCCCCCC[N+](=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![Silane, [[(methoxymethyl)thio]methyl]trimethyl-](/img/structure/B12550745.png)
![Acetonitrile, [(2-benzoyl-1-naphthalenyl)oxy]-](/img/structure/B12550746.png)

![1,1'-[1,3-Phenylenebis(methyleneoxy)]bis(4-methylbenzene)](/img/structure/B12550760.png)


![4-(Chloromethyl)-1-[(4-methoxyphenyl)(diphenyl)methyl]-1H-imidazole](/img/structure/B12550806.png)






